PROPAN-2-YL 4-(8-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE
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Overview
Description
Isopropyl 4-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is characterized by its unique structure, which includes a chromen-2-one moiety linked to a benzoate group through an amide bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 4-(8-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Coupling with Benzoate: The final step involves the coupling of the chromen-2-one derivative with isopropyl 4-aminobenzoate through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to replace the methoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Isopropyl 4-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of PROPAN-2-YL 4-(8-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
- Isopropyl (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetate
- Isopropyl (7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy)acetate
- Isopropyl (2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetate
Uniqueness
Isopropyl 4-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .
Properties
Molecular Formula |
C21H19NO6 |
---|---|
Molecular Weight |
381.4g/mol |
IUPAC Name |
propan-2-yl 4-[(8-methoxy-2-oxochromene-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H19NO6/c1-12(2)27-20(24)13-7-9-15(10-8-13)22-19(23)16-11-14-5-4-6-17(26-3)18(14)28-21(16)25/h4-12H,1-3H3,(H,22,23) |
InChI Key |
IIVWFQHGPCRBOZ-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Origin of Product |
United States |
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